molecular formula C22H20ClN5O2 B14098767 3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14098767
M. Wt: 421.9 g/mol
InChI Key: ITKRJIJIHRETRR-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, including nucleophilic addition-elimination reactions and cyclization processes. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chlorophenyl)methyl]-1-methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-14-7-3-6-10-17(14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-8-4-5-9-16(15)23/h3-10H,11-13H2,1-2H3

InChI Key

ITKRJIJIHRETRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl

Origin of Product

United States

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